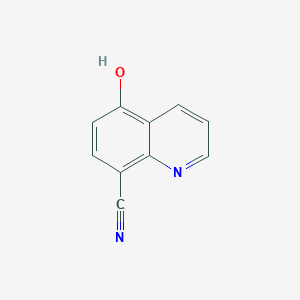

5-Hydroxyquinoline-8-carbonitrile

描述

Contextualization within the Broader Landscape of Quinoline (B57606) Derivatives

Quinoline, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as the foundational structure for a multitude of synthetic and naturally occurring compounds. rsc.org The versatility of the quinoline ring system allows for functionalization at various positions, leading to a vast chemical space with a wide spectrum of properties and applications. chemicalbook.com Historically, quinoline derivatives have been at the forefront of medicinal chemistry, with prominent examples including the antimalarial drug quinine (B1679958) and the antibacterial fluoroquinolones. rsc.org The exploration of novel quinoline derivatives continues to be a vibrant area of research, driven by the quest for new therapeutic agents and advanced materials.

Academic Significance of 8-Hydroxyquinoline (B1678124) Scaffolds in Synthetic and Biological Sciences

The introduction of a hydroxyl group at the 8-position of the quinoline ring system gives rise to 8-hydroxyquinoline (8-HQ), a scaffold of immense academic and practical importance. nih.govchemicalbook.com The proximity of the hydroxyl group to the nitrogen atom in the pyridine ring imparts unique chelating properties to the 8-HQ scaffold, allowing it to form stable complexes with a wide range of metal ions. rroij.com This metal-chelating ability is central to many of its biological activities, including antimicrobial, antifungal, and anticancer effects. nih.govrroij.com

Furthermore, the 8-HQ scaffold is a versatile platform for synthetic modifications, enabling the introduction of various functional groups at different positions on the quinoline ring. chemicalbook.com These modifications can fine-tune the electronic and steric properties of the molecule, leading to derivatives with tailored biological activities and physicochemical characteristics. For instance, the introduction of substituents at the 5- and 7-positions has been a common strategy to modulate the therapeutic potential of 8-HQ derivatives. chemicalbook.com

Research Trajectory and Open Questions Pertaining to 5-Hydroxyquinoline-8-carbonitrile

Within the extensive family of 8-hydroxyquinoline derivatives, this compound represents a compound with underexplored potential. The introduction of a nitrile group at the 8-position is a notable structural modification. While research on quinoline-3-carbonitrile derivatives has indicated potential cytotoxic activity against cancer cell lines, specific studies on this compound are limited. chemicalbook.com

A plausible synthetic route to this compound involves the Sandmeyer reaction, a well-established method for introducing a nitrile group onto an aromatic ring via a diazonium salt intermediate derived from an amino group. This suggests that 5-amino-8-hydroxyquinoline could serve as a key precursor.

The primary research trajectory for this compound would likely involve a thorough investigation of its biological activities, particularly its potential as an anticancer, antibacterial, or neuroprotective agent, given the known properties of the 8-HQ scaffold. Key open questions that warrant investigation include:

What are the specific biological targets of this compound?

How does the 8-carbonitrile functionality influence its metal-chelating properties and subsequent biological activity compared to other 5-substituted-8-hydroxyquinolines?

What is the detailed spectroscopic profile (NMR, IR, Mass Spectrometry) of the compound to aid in its unequivocal characterization?

Can the synthesis of this compound be optimized for large-scale production?

What are the potential applications of this compound in materials science, for example, as a ligand in the development of novel metal complexes with interesting photophysical or catalytic properties?

Answering these questions through dedicated research will be crucial to unlocking the full potential of this compound and establishing its position within the landscape of functional quinoline derivatives.

Interactive Data Tables

Below are interactive tables providing data on related compounds to offer a comparative context for this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| 8-Hydroxyquinoline | 148-24-3 | C9H7NO | 145.16 | 73-76 |

| 5-Chloro-8-hydroxyquinoline (B194070) | 130-16-5 | C9H6ClNO | 179.60 | 122-124 |

| 5-Nitro-8-hydroxyquinoline | 4008-48-4 | C9H6N2O3 | 190.16 | 178-182 |

| 5-Amino-8-hydroxyquinoline | 153-91-3 | C9H8N2O | 160.17 | 145-148 |

Structure

3D Structure

属性

IUPAC Name |

5-hydroxyquinoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-3-4-9(13)8-2-1-5-12-10(7)8/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKAGWFVSIHNGOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00720978 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936345-80-1 | |

| Record name | 5-Oxo-1,5-dihydroquinoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00720978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Hydroxyquinoline 8 Carbonitrile

Direct Synthesis Strategies for 5-Hydroxyquinoline-8-carbonitrile

The creation of this compound can be approached through several synthetic routes. These methods primarily involve either building the quinoline (B57606) ring system with the desired substituents already in place or introducing the carbonitrile group onto a pre-existing 5-hydroxyquinoline (B119867) core.

Hydrolytic Routes to this compound

Information regarding the direct synthesis of this compound via hydrolytic routes is not prominently detailed in the provided search results. Hydrolysis is more commonly a reaction performed on the nitrile group to yield a carboxylic acid or an amide, representing a functional group transformation rather than a direct synthesis of the nitrile itself. chemistrysteps.comlibretexts.orgsavemyexams.com

Carbonitrile Group Introduction at the C-8 Position of 5-Hydroxyquinoline Precursors

The introduction of a carbonitrile group at the C-8 position of a 5-hydroxyquinoline precursor is a key synthetic strategy. This can be achieved through various cyanation methods. One common approach involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C-8 position with a cyanide salt.

Another strategy is the direct C-H cyanation of the quinoline ring. For instance, direct oxidative C-H cyanation of quinoline and its derivatives has been developed using trimethylsilyl (B98337) cyanide as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids. rsc.org This method, however, often shows regioselectivity for the 4-position. rsc.org A different approach for direct regioselective C-H cyanation of purines involves activation with triflic anhydride (B1165640) followed by nucleophilic cyanation with TMSCN. nih.gov While not specific to 5-hydroxyquinoline, these methods illustrate modern approaches to C-H cyanation that could potentially be adapted.

Functionalization and Derivatization Approaches for this compound

Once synthesized, this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse range of derivatives. These modifications can target the hydroxyl group, the carbonitrile group, or the quinoline ring itself.

Modifications of the Hydroxyl Group at C-5 of this compound

The hydroxyl group at the C-5 position of the quinoline ring is a versatile handle for derivatization. Standard phenolic reactions can be applied here. For instance, alkylation can be achieved by reacting the hydroxyl group with alkyl halides in the presence of a base to form ether derivatives. nih.gov Esterification is another common modification, where the hydroxyl group reacts with acyl chlorides or anhydrides.

The hydroxyl group also influences the reactivity of the quinoline ring, particularly in electrophilic substitution reactions. rroij.comnih.gov

Transformations of the Carbonitrile Group in this compound

The carbonitrile group at the C-8 position is a valuable functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comlibretexts.orgsavemyexams.com This transformation involves the initial formation of an amide intermediate. libretexts.org

Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.com A milder reducing agent, diisobutylaluminum hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium reagents can add to the carbon-nitrogen triple bond of the nitrile. masterorganicchemistry.com Subsequent hydrolysis of the intermediate imine yields a ketone. masterorganicchemistry.com

Table 1: Key Transformations of the Carbonitrile Group

| Reagent(s) | Product Functional Group |

| H3O+ or OH-/H2O | Carboxylic Acid |

| LiAlH4, then H2O | Primary Amine |

| 1) DIBAL-H, 2) H2O | Aldehyde |

| 1) Grignard Reagent (R-MgX), 2) H3O+ | Ketone |

Regioselective Substitution Reactions on the Quinoline Ring of this compound Analogues (e.g., Mannich Reactions at C-5 or C-7)

The quinoline ring system in 5-hydroxyquinoline derivatives is susceptible to electrophilic substitution reactions, and the positions of substitution are directed by the existing functional groups. The Mannich reaction is a notable example of such a transformation.

The Mannich reaction is a three-component condensation involving an active hydrogen-containing compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org In the context of 8-hydroxyquinoline (B1678124) derivatives, the phenolic ring is activated towards electrophilic substitution.

For 5-substituted-8-hydroxyquinolines, such as 5-nitro-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline (B194070), the Mannich reaction typically occurs at the C-7 position. nih.govresearchgate.net This involves the aminomethylation of the C-7 position. For example, 5-nitro-8-hydroxyquinoline reacts with formaldehyde (B43269) and various amines to yield 7-substituted aminomethyl derivatives. researchgate.net Similarly, 5-chloro-8-hydroxyquinoline has been coupled with amino acids like D-proline and D-homoproline via a modified Mannich reaction, resulting in substitution at the C-7 position. mdpi.com

The reaction of 5-nitro-8-hydroxyquinoline with L-proline and formaldehyde also proceeds via a modified Mannich reaction to yield the corresponding 7-substituted derivative. nih.gov The essence of the modified Mannich reaction in this context is the replacement of an active hydrogen with an aminomethylene group. nih.govresearchgate.net

Table 2: Examples of Mannich Reactions on 5-Substituted 8-Hydroxyquinoline Analogues

| 8-Hydroxyquinoline Analogue | Amine | Position of Substitution | Reference |

| 5-Nitro-8-hydroxyquinoline | Various amines | C-7 | nih.govresearchgate.net |

| 5-Chloro-8-hydroxyquinoline | D-Proline | C-7 | mdpi.com |

| 5-Chloro-8-hydroxyquinoline | D-Homoproline | C-7 | mdpi.com |

| 5-Nitro-8-hydroxyquinoline | L-Proline | C-7 | nih.gov |

Mechanistic Investigations of this compound Synthesis and Reactions

The synthesis of this compound involves the introduction of a nitrile group at the C8 position of the 5-hydroxyquinoline scaffold. While specific kinetic and mechanistic studies for this particular compound are not extensively detailed in the public domain, the reaction pathways can be elucidated by examining analogous transformations of quinoline and its derivatives. The primary methods for introducing a cyano group onto an aromatic ring, such as the quinoline system, include direct C-H cyanation, Sandmeyer reaction of an amino precursor, and nucleophilic aromatic substitution on a halo-substituted derivative.

Reaction Kinetics and Pathway Elucidation

The introduction of a nitrile group at the C8 position of 5-hydroxyquinoline is a challenging transformation due to the electronic properties of the quinoline ring. The pyridine (B92270) ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. rsc.orgacs.org Conversely, the benzene (B151609) ring is more prone to electrophilic substitution. The hydroxyl group at C5 further activates the benzene ring towards electrophilic attack, but directing a substituent to the C8 position can be complex.

Direct C-H Cyanation:

Direct C-H cyanation of quinoline has been achieved using various methods, often employing a transition metal catalyst. For instance, a direct oxidative C-H cyanation of quinoline and its derivatives has been developed using trimethylsilyl cyanide (TMSCN) as the cyano source and molecular oxygen as the terminal oxidant, catalyzed by vanadium-containing heteropoly acids. rsc.orgrsc.org However, these reactions typically show a preference for cyanation at the C4 and C2 positions. rsc.org The reaction is believed to proceed through the formation of a quinolinium species, which is then attacked by the cyanide nucleophile. The regioselectivity is governed by the relative stability of the resulting intermediates. For C8 cyanation to occur via this pathway, a directing group or a catalyst system that favors this position would be necessary. For instance, palladium-catalyzed C-H arylation of quinoline N-oxides has been shown to proceed with high selectivity for the C8 position, suggesting that the N-oxide could act as a directing group. nih.gov A similar strategy could potentially be employed for C8 cyanation.

Sandmeyer Reaction:

A more classical and potentially more regioselective approach to synthesizing this compound is through the Sandmeyer reaction. This would involve the diazotization of 8-amino-5-hydroxyquinoline followed by treatment with a cyanide salt, typically cuprous cyanide (CuCN). The Sandmeyer reaction is a well-established method for introducing a variety of functional groups, including nitriles, onto aromatic rings. nih.gov

The general mechanism of the Sandmeyer reaction involves the following steps:

Diazotization: The primary aromatic amine (8-amino-5-hydroxyquinoline) is treated with a source of nitrous acid (e.g., NaNO₂, HCl) to form a diazonium salt.

Single Electron Transfer (SET): The copper(I) cyanide initiates a single electron transfer to the diazonium salt, leading to the formation of an aryl radical and nitrogen gas, along with copper(II).

Radical Recombination: The aryl radical then reacts with the cyanide anion coordinated to the copper(II) species to form the final aryl nitrile product and regenerate the copper(I) catalyst.

The kinetics of the Sandmeyer reaction can be complex and are influenced by factors such as temperature, pH, and the concentration of the copper catalyst. The rate-determining step is often considered to be the decomposition of the diazonium salt.

Nucleophilic Aromatic Substitution (SNAr):

If a suitable leaving group, such as a halogen, is present at the C8 position (e.g., 8-bromo-5-hydroxyquinoline or 8-chloro-5-hydroxyquinoline), the nitrile group can be introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline ring system facilitates this type of reaction.

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack: The cyanide ion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the final product.

The rate of an SNAr reaction is dependent on the nature of the leaving group (I > Br > Cl > F), the stability of the Meisenheimer complex, and the reaction conditions (solvent, temperature).

The following table summarizes plausible synthetic routes and their general reaction conditions, which could be adapted for the synthesis of this compound.

| Reaction Type | Starting Material | Reagents | General Conditions | Plausible Pathway |

| Direct C-H Cyanation | 5-Hydroxyquinoline | TMSCN, Oxidant, Catalyst | Elevated temperature, specific solvent | Activation of C-H bond followed by nucleophilic attack of cyanide |

| Sandmeyer Reaction | 8-Amino-5-hydroxyquinoline | 1. NaNO₂, HCl2. CuCN | 0-5 °C for diazotization, then warming | Formation of diazonium salt followed by radical cyanation |

| Nucleophilic Aromatic Substitution | 8-Halo-5-hydroxyquinoline | NaCN or KCN | High temperature, polar aprotic solvent (e.g., DMF, DMSO) | Formation of a Meisenheimer complex followed by elimination of halide |

This table presents generalized conditions based on analogous reactions. Specific optimization would be required for the synthesis of this compound.

Stereochemical Considerations in this compound Synthesis

In the context of the synthesis of this compound itself, which is an achiral molecule, there are no stereochemical considerations as no chiral centers are formed during the synthetic routes discussed.

However, it is important to consider stereochemistry in the broader context of reactions involving quinoline derivatives, especially when a new chiral center is introduced. For instance, in nucleophilic additions to the quinoline ring or in reactions of substituted quinolines that possess a chiral center, the stereochemical outcome of the reaction becomes a critical aspect.

For example, in a hypothetical scenario where a chiral nucleophile attacks the quinoline ring, the formation of diastereomers would be possible. The facial selectivity of the attack would be influenced by the steric and electronic properties of both the quinoline substrate and the nucleophile. Similarly, if the synthesis of a derivative of this compound were to involve a reaction at a prochiral center, the stereoselectivity of that step would need to be carefully controlled to obtain the desired stereoisomer.

While direct stereochemical studies on the synthesis of this compound are not available due to its achiral nature, the principles of stereochemistry would apply to any subsequent reactions of this compound that could generate a chiral product.

Advanced Spectroscopic and Structural Analysis for Mechanistic and Conformational Insights of 5 Hydroxyquinoline 8 Carbonitrile

Advanced Nuclear Magnetic Resonance Spectroscopy for 5-Hydroxyquinoline-8-carbonitrile (e.g., Multinuclear NMR for Anomeric Effects, Conformational Dynamics, and Complex Structural Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the detailed structure of organic molecules in solution. nih.gov For this compound, a combination of ¹H and ¹³C NMR would provide direct information about its carbon skeleton and the chemical environment of each atom. nih.govresearchgate.net

Expected ¹H and ¹³C NMR Data: The protons and carbons of the quinoline (B57606) ring would display shifts influenced by the substituents. The proton of the hydroxyl group would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aromatic protons would appear in the typical downfield region, with their exact positions determined by the combined electronic effects of the substituents. Similarly, the ¹³C NMR spectrum would show distinct signals for each of the 10 carbon atoms in the molecule, including the nitrile carbon, which is expected to appear in the 110-120 ppm range. bhu.ac.inoregonstate.educompoundchem.com

Conformational Dynamics: While the quinoline ring system is rigid, the orientation of the hydroxyl proton can be studied. Advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to study through-space interactions, which might reveal conformational preferences and the potential for intramolecular hydrogen bonding between the 5-OH group and the nitrogen at position 1, a phenomenon observed in related 8-hydroxyquinoline (B1678124) structures. nih.gov

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| H2 | ~8.8 | ~150 | Downfield shift due to proximity to nitrogen. |

| H3 | ~7.6 | ~122 | |

| H4 | ~8.6 | ~137 | |

| 5-OH | Variable (broad) | - | Shift is dependent on solvent and concentration. |

| C5 | - | ~155 | Attached to electron-donating -OH group. |

| H6 | ~7.2 | ~112 | Upfield shift due to -OH, downfield due to -CN. |

| H7 | ~7.8 | ~130 | |

| C8 | - | ~105 | Attached to electron-withdrawing -CN group. |

| 8-C≡N | - | ~118 | Characteristic shift for a nitrile carbon. |

| C-Ring Junctions | - | ~128, ~140 | Quaternary carbons, typically weaker signals. |

Note: The predicted values are estimates based on data from related quinoline derivatives and general substituent effects. Actual experimental values may vary.

Detailed Vibrational Spectroscopy (FT-IR, Raman) for Intermolecular Interactions and Hydrogen Bonding in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides critical insights into the functional groups and intermolecular forces, such as hydrogen bonding, within a molecule. bitp.kiev.uaprimescholars.com For this compound, these techniques would be particularly useful for characterizing the hydroxyl and nitrile groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a characteristic broad absorption band for the O-H stretching vibration, typically in the region of 3200-3600 cm⁻¹. The broadening of this peak is a direct indication of hydrogen bonding. youtube.comyoutube.com In the solid state or in concentrated solutions, strong intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen atom of a neighboring molecule would lead to a significant shift to lower wavenumbers. primescholars.comnih.gov

Another key feature would be the sharp, medium-intensity absorption from the C≡N (nitrile) stretching vibration, expected around 2220-2260 cm⁻¹. The exact position and intensity of this peak can also be subtly influenced by the electronic environment and intermolecular interactions. The spectrum would also contain a series of complex bands in the 1000-1600 cm⁻¹ region, corresponding to the C=C and C=N stretching vibrations within the quinoline aromatic system. mdpi.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is typically a strong and sharp band in Raman spectra, making it easily identifiable. Aromatic ring vibrations also give rise to strong Raman signals. bitp.kiev.uaacs.org Studying the O-H stretching region in Raman spectra can also provide information on hydrogen bonding, often showing less broadening compared to FT-IR, which can be an advantage for analyzing complex systems. iaea.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique | Notes |

| O-H Stretch (H-bonded) | 3200-3500 | FT-IR | Broad band, indicates intermolecular hydrogen bonding. |

| O-H Stretch (Free) | ~3600 | FT-IR | Sharp band, observable in dilute non-polar solutions. |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman | |

| C≡N Stretch | 2220-2260 | FT-IR, Raman | Sharp, medium-to-strong intensity. |

| C=C, C=N Ring Stretch | 1400-1600 | FT-IR, Raman | Multiple bands characteristic of the quinoline core. |

| C-O Stretch | 1200-1300 | FT-IR | Strong band, coupled with O-H bending. |

High-Resolution Mass Spectrometry for Reaction Monitoring and Metabolite Identification of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming molecular formulas through highly accurate mass measurements and for elucidating structures via fragmentation analysis. It is also increasingly used for real-time monitoring of chemical reactions and identifying metabolites in complex biological matrices. researchgate.net

Reaction Monitoring: The synthesis of this compound, likely proceeding through multi-step reactions such as those common for quinoline derivatives (e.g., Skraup synthesis followed by functional group modification), could be effectively monitored using HRMS. nih.govscispace.comyoutube.com By coupling a liquid chromatography system to the mass spectrometer (LC-HRMS), samples can be taken from the reaction mixture over time. This allows for the tracking of the consumption of reactants, the formation of the desired product, and the appearance and disappearance of any intermediates or by-products, providing crucial data for reaction optimization.

Metabolite Identification and Fragmentation: In a biological context, HRMS is used to identify potential metabolites. If this compound were subjected to metabolic processes, common transformations could include hydroxylation of the aromatic ring, reduction of the nitrile group to an amine, or conjugation with glucuronic acid or sulfate. HRMS can detect these metabolites by identifying their exact masses.

Tandem mass spectrometry (MS/MS) experiments would be used to fragment the parent ion of this compound. The fragmentation pattern provides a structural fingerprint. A primary and characteristic fragmentation pathway for quinoline itself is the loss of a molecule of hydrogen cyanide (HCN). chempap.orgrsc.orgnist.gov For this compound, fragmentation would likely involve this characteristic loss, as well as losses of CO and other small neutral molecules, helping to confirm the quinoline core structure.

| Ion | Predicted m/z (Monoisotopic) | Formula | Notes |

| [M+H]⁺ | 171.0553 | C₁₀H₇N₂O⁺ | Protonated parent molecule. |

| [M-HCN]⁺ | 144.0546 | C₉H₆O⁺ | Loss of HCN from the quinoline ring. |

| [M-CO]⁺ | 143.0604 | C₉H₇N₂⁺ | Loss of carbon monoxide. |

| [M-C₂N₂]⁺ | 119.0491 | C₈H₇O⁺ | Loss of dicyanogen. |

Note: Predicted m/z values are based on the exact monoisotopic masses of the elements.

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal, providing detailed information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound has not been reported in the searched literature, the solid-state architecture of many related 8-hydroxyquinoline derivatives has been extensively studied. nih.govresearchgate.net These studies reveal common packing motifs and supramolecular assemblies that are likely to be present in the crystal structure of this compound.

Molecular Architecture and Supramolecular Assembly: The molecule itself is expected to be largely planar due to the fused aromatic ring system. In the solid state, molecules of 8-hydroxyquinoline and its derivatives frequently form centrosymmetric dimers through strong O-H···N hydrogen bonds between the hydroxyl group of one molecule and the quinoline nitrogen of a neighboring molecule. nih.govresearchgate.net This interaction creates a stable, planar four-membered N₂H₂ ring at the core of the dimer.

| Structural Feature | Description | Governing Interaction | Reference Analogue |

| Primary Motif | Centrosymmetric Dimer | Strong intermolecular O-H···N hydrogen bonds | 8-Hydroxyquinoline nih.govresearchgate.net |

| Secondary Assembly | Stacked columns or layers | π-π stacking interactions between quinoline rings | 8-Hydroxyquinoline nih.govresearchgate.net |

| Tertiary Interactions | 3D Network | C-H···π interactions, potential C-H···N bonds | 8-Hydroxyquinoline nih.gov |

| Molecular Conformation | Largely planar | Fused aromatic system | 8-Hydroxyquinoline nih.gov |

Computational and Theoretical Investigations of 5 Hydroxyquinoline 8 Carbonitrile

Quantum Chemical Studies (Density Functional Theory, Time-Dependent DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in understanding the electronic and structural properties of 5-Hydroxyquinoline-8-carbonitrile. nih.gov These methods offer a balance between computational cost and accuracy, making them suitable for analyzing complex molecular systems. researchgate.net

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Energies, Frontier Orbital Distributions) of this compound

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net

In derivatives of 8-hydroxyquinoline (B1678124), the HOMO is typically localized over the entire molecule, while the LUMO distribution can vary depending on the substituents. researchgate.net This distribution of frontier orbitals reveals the regions of the molecule that are most likely to participate in electron donation and acceptance during chemical reactions. The HOMO-LUMO gap also plays a significant role in the molecule's optical and electronic properties. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Properties of 8-Hydroxyquinoline Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 8-Hydroxyquinoline (8-HQ) | - | - | 4.52 |

| 8-hydroxy-2-methyl quinoline (B57606) | - | - | High |

Data compiled from theoretical DFT studies. researchgate.netresearchgate.net

Charge Distribution, Molecular Electrostatic Potential, and Reactivity Descriptors of this compound

The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. najah.edu The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). nih.gov For quinoline derivatives, the nitrogen atom and the oxygen of the hydroxyl group typically represent areas of negative potential, while the hydrogen of the hydroxyl group is a site of positive potential. researchgate.netnajah.edu

Reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include electronegativity, chemical hardness, and softness, which are all related to the HOMO and LUMO energies. researchgate.net The Fukui function is another important descriptor that identifies the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. nih.gov

Prediction of Spectroscopic Properties (UV-Vis, NMR) for this compound

Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net By calculating the energies of electronic transitions, TD-DFT can help to interpret experimental spectra and understand the nature of the excited states. researchgate.net For instance, the absorption bands in quinoline derivatives are often attributed to π → π* transitions. researchgate.net

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netnih.gov Comparing these theoretical predictions with experimental data can aid in the structural elucidation of new compounds and provide a deeper understanding of the electronic environment of the nuclei. nih.gov

Non-Linear Optic Properties (NLO) of this compound and its Derivatives

Computational methods are also employed to investigate the non-linear optical (NLO) properties of molecules. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. researchgate.net Molecules with large β values are of interest for applications in optoelectronics and photonics. nih.gov

Theoretical calculations of NLO properties for quinoline derivatives have shown that their NLO response can be significant, often many times greater than that of standard NLO materials like urea. researchgate.net The presence of donor and acceptor groups within the molecular structure can enhance these properties through intramolecular charge transfer. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment. mdpi.com

Conformational Flexibility and Tautomerism of this compound in Solution

Furthermore, 8-hydroxyquinoline and its derivatives can exist in different tautomeric forms, such as the enol and keto forms. nih.gov MD simulations, often combined with quantum mechanical calculations, can be used to investigate the relative stability of these tautomers in different solvents and the energy barriers for their interconversion. nih.gov The presence of intramolecular hydrogen bonding, for example between the hydroxyl group and the quinoline nitrogen, plays a significant role in stabilizing certain conformations and tautomers. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-hydroxyquinoline |

| 8-hydroxy-2-methyl quinoline |

| 5,7-dichloro-8-hydroy-2-methyl quinoline |

Interaction Mechanisms of this compound with Biological Macromolecules and Surfaces (e.g., Fe(110) surface)

Computational studies, particularly those employing Density Functional Theory (DFT), provide significant insights into the interaction of quinoline derivatives with metal surfaces, a key aspect of understanding their roles in areas like corrosion inhibition. While direct studies on this compound are limited, research on closely related 8-hydroxyquinoline derivatives offers a robust framework for predicting its behavior.

The interaction of these molecules with iron surfaces, such as the Fe(110) surface, is understood to occur through adsorption. This process involves the sharing of electrons between the inhibitor molecule and the iron atoms. The quinoline ring, with its π-electron system, the heteroatoms (nitrogen and oxygen), and the nitrile group in this compound, all serve as active centers for adsorption.

Molecular dynamics simulations of protonated 8-hydroxyquinoline derivatives have shown that the molecules tend to adsorb parallel to the Fe(110) surface. acs.org This parallel orientation maximizes the contact area and facilitates a stronger interaction between the molecule's π-system and the vacant d-orbitals of the iron atoms. The interaction energy (Eint) is a critical parameter in these simulations, quantifying the strength of the adsorption. acs.org It is influenced by the molecular size and structure. acs.org

The adsorption mechanism can be a combination of physisorption (physical adsorption) and chemisorption (chemical adsorption). Physisorption involves weaker electrostatic forces, such as van der Waals forces, between the charged metal surface and the charged molecule. Chemisorption involves the formation of stronger coordinate or covalent bonds through electron sharing. For hydroxyquinoline derivatives, the lone pair electrons of the nitrogen and oxygen atoms, as well as the π-electrons of the aromatic ring, can be donated to the vacant d-orbitals of iron, leading to the formation of a protective coordination layer on the metal surface. acs.orgresearchgate.net Electrochemical impedance spectroscopy results for 8-hydroxyquinoline derivatives confirm that they increase polarization resistance, which supports their adsorption on the steel surface. acs.org

Quantum chemical calculations help to elucidate the electronic basis of these interactions. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the metal, while a lower ELUMO value suggests a greater ability to accept electrons from the metal. The distribution of these frontier orbitals (HOMO and LUMO) across the molecule identifies the most probable sites for interaction. acs.org For 8-hydroxyquinoline derivatives, these orbitals are typically distributed across the quinoline ring and the substituent groups, confirming their role in the adsorption process. acs.org

Table 1: Key Factors in the Interaction of Hydroxyquinoline Derivatives with Iron Surfaces

| Interaction Factor | Description | Probable Role of this compound |

| Adsorption Centers | Atoms and functional groups that facilitate bonding to the surface. | The nitrogen atom of the quinoline ring, the oxygen of the hydroxyl group, the nitrogen of the nitrile group, and the π-electrons of the aromatic system. |

| Adsorption Orientation | The spatial arrangement of the molecule on the surface. | Likely adsorbs in a parallel orientation to the Fe(110) surface to maximize interaction. acs.org |

| Interaction Energy (Eint) | The strength of the bond between the molecule and the surface. | Influenced by the molecule's structure and the formation of coordinate bonds. acs.org |

| Frontier Orbitals (HOMO/LUMO) | Indicate the molecule's ability to donate or accept electrons. | The energies and distribution of these orbitals determine the reactivity and the active sites for surface interaction. acs.org |

Solvent Effects on the Electronic and Structural Properties of this compound

The electronic and structural properties of molecules like this compound can be significantly influenced by their solvent environment. This phenomenon, known as solvatochromism, refers to the change in the absorption or emission spectra of a chemical substance as the polarity of the solvent is changed. goums.ac.irsemanticscholar.org

Studies on related hydroxyquinoline compounds demonstrate that their UV-Visible absorption and fluorescence spectra exhibit solvatochromic shifts. semanticscholar.orgresearchgate.net Typically, an increase in solvent polarity causes a bathochromic (red) shift in the fluorescence spectra, which is indicative of an intramolecular charge transfer (ICT) character. researchgate.net This suggests that the excited state of the molecule is more polar than its ground state, leading to a greater stabilization by polar solvent molecules. researchgate.net The absorption bands observed for these compounds are generally attributed to π-π* and n-π* electronic transitions within the aromatic system. semanticscholar.org

Computational methods, such as the Polarizable Continuum Model (PCM), are used to theoretically investigate solvent effects. jcchems.com These models simulate the solvent as a continuous dielectric medium, allowing for the calculation of structural and electronic parameters in different solvent environments. Such calculations have shown that the polarity of the solvent can play a significant role in the structures and properties of similar complex molecules. jcchems.com

To quantitatively analyze solvent effects, linear solvation energy relationships (LSER) are often employed, using methods like the Kamlet-Taft and Catalan models. semanticscholar.org These models correlate spectral shifts with solvent parameters such as polarity/polarizability, acidity, and basicity. For quinolin-8-yl 2-hydroxybenzoate, a related compound, the Kamlet-Taft model indicated that spectral shifts are primarily controlled by non-specific dispersion-polarization forces, while the Catalan model suggested that solvent polarity governs absorption spectra and solvent acidity affects fluorescence spectra. semanticscholar.org

The change in dipole moment upon excitation (from the ground state, µg, to the excited state, µe) is a key indicator of the charge redistribution. For many quinoline derivatives, the excited-state dipole moment is found to be larger than the ground-state dipole moment, confirming a significant redistribution of π-electron density in the excited state. researchgate.net

Table 2: Expected Solvent Effects on Spectroscopic Properties of this compound

| Solvent Property | Type of Interaction | Expected Effect on Absorption/Fluorescence Spectra |

| Polarity | Dipole-dipole interactions | Bathochromic (red) shift in fluorescence spectra due to stabilization of the more polar excited state. researchgate.net |

| Acidity (Hydrogen Bond Donating Ability) | Hydrogen bonding with the hydroxyl, nitrile, and quinoline nitrogen groups. | Can lead to specific shifts in spectra, indicating strong solute-solvent interactions. semanticscholar.org |

| Basicity (Hydrogen Bond Accepting Ability) | Hydrogen bonding from the hydroxyl group to the solvent. | Influences the local electronic environment and can affect spectral properties. |

| Polarizability | Dispersion forces | Contributes to non-specific interactions that can cause spectral shifts. semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties, respectively. neliti.com These models are invaluable for designing new molecules with desired characteristics and for predicting the activity of untested compounds, thereby saving time and resources in drug discovery and materials science. neliti.comnih.gov

The development of a QSAR/QSPR model for derivatives of this compound would involve several key steps:

Data Set Selection: A series of structurally related quinoline derivatives with known experimental activities (e.g., antibacterial, antifungal, or corrosion inhibition efficiency) is compiled. neliti.comresearchgate.net This set is typically divided into a training set for building the model and a test set for validating its predictive power. researchgate.net

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These descriptors are numerical values that represent different aspects of the molecular structure. They can be broadly categorized into:

Quantum Chemical Descriptors: Derived from calculations (e.g., DFT), these include EHOMO, ELUMO, the energy gap (ΔE), dipole moment (μ), and atomic charges. acs.org

Physicochemical Descriptors: These include lipophilicity (log P), molecular weight (MW), molar refractivity, and topological indices. neliti.com

3D Descriptors: Used in methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), these describe the steric and electrostatic fields around the molecules. nih.govnih.gov

Model Building and Validation: Statistical methods, such as multiple linear regression (MLR) or more complex machine learning algorithms like artificial neural networks (ANN), are used to create an equation that links the descriptors to the activity. acs.orgresearchgate.net The quality and predictive ability of the model are assessed using statistical parameters like the coefficient of determination (r²), the cross-validated coefficient of determination (q²), and external validation with the test set. acs.orgnih.gov

For quinoline derivatives, QSAR studies have successfully identified key structural features responsible for their biological activities. neliti.comresearchgate.netnih.gov For instance, a study on 8-hydroxyquinoline derivatives used as corrosion inhibitors established a linear regression model based on interaction energy (Eint) and dipole moment (μ), achieving a high coefficient of determination (R² = 0.934). acs.org Such models provide a quantitative basis for understanding that properties like molecular size, electronic parameters, and interaction strength directly influence the compound's performance. acs.org The contour maps generated by 3D-QSAR methods provide a visual guide, showing which regions around the molecule should be modified to enhance or decrease activity. nih.gov

Table 3: Common Descriptors Used in QSAR/QSPR Studies of Quinoline Derivatives

| Descriptor Class | Example Descriptors | Significance in Modeling |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment (μ) | Relate to the molecule's electronic reactivity, polarity, and ability to engage in intermolecular interactions. acs.org |

| Physicochemical | Lipophilicity (cLogP), Molecular Weight | Correlate with the molecule's ability to cross biological membranes and its general size. neliti.com |

| Topological/Structural | Connectivity indices, Ring count | Describe the size, shape, and branching of the molecule. researchgate.net |

| 3D Field-Based | Steric and Electrostatic Fields (CoMFA/CoMSIA) | Explain how the 3D shape and charge distribution of the molecule affect its interaction with a biological target. nih.govnih.gov |

Biological and Biomedical Research on 5 Hydroxyquinoline 8 Carbonitrile and Its Derivatives

Anticancer Potential and Molecular Mechanisms

Derivatives of 8-hydroxyquinoline (B1678124), including structures related to 5-Hydroxyquinoline-8-carbonitrile, have demonstrated promising anticancer properties through various mechanisms of action. frontiersin.org

While direct studies on this compound are limited, research on closely related 8-hydroxyquinoline derivatives provides insight into its potential mechanisms. For instance, 8-hydroxy-2-quinolinecarbaldehyde, an analogue, has shown significant cytotoxic effects against various cancer cell lines. nih.gov This compound demonstrated a dose-dependent reduction in the viability of T47D (breast cancer), Hs578t (breast cancer), and K562 (leukemia) cells. nih.gov Further studies on other phenolic compounds like hydroxychavicol have shown that they can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells, suggesting a possible parallel mechanism for hydroxyquinoline derivatives. zju.edu.cn

Table 1: Cytotoxic Activity of 8-hydroxy-2-quinolinecarbaldehyde

| Cell Line | Cancer Type | MTS₅₀ (µM) |

| T47D | Breast Cancer | Data not specified |

| Hs578t | Breast Cancer | Data not specified |

| K562 | Leukemia | Data not specified |

| Hep3B | Hepatocellular Carcinoma | More sensitive than NIH3T3 |

| NIH3T3 | Non-tumor Fibroblast | Less sensitive than Hep3B |

MTS₅₀ represents the concentration at which a 50% reduction in cell viability is observed. Source: Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC nih.gov

Analogues of this compound have been shown to inhibit the proliferation of cancer cells. The cytotoxic activity observed in compounds like 8-hydroxy-2-quinolinecarbaldehyde is a direct measure of their ability to halt cell growth. nih.gov Furthermore, the antiangiogenic potential of 8-hydroxyquinoline derivatives has been documented. Clioquinol (B1669181), a well-known 8HQ derivative, demonstrates selective activity against angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. nih.govdovepress.com This action is particularly noted in breast and prostate cancer models. dovepress.com

A key aspect of the anticancer activity of 8-hydroxyquinoline derivatives is their ability to chelate metal ions, which are crucial for the growth and proliferation of cancer cells. nih.govnih.gov The chelation of redox-active metals such as iron and copper is a primary mechanism. researchgate.net By binding to these metals, 8HQ derivatives can disrupt their normal function within the cancer cell. frontiersin.org This can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent cell death. frontiersin.orgresearchgate.net The anticancer effects of derivatives like clioquinol are linked to their interaction with copper and zinc ions. dovepress.com The formation of metal complexes with these ligands is considered an attractive approach for developing new therapeutic drugs. frontiersin.org

Multidrug resistance (MDR) is a significant challenge in cancer therapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govmdpi.com Derivatives of 8-hydroxyquinoline have emerged as potential modulators of MDR. nih.gov Some of these compounds exhibit selective toxicity towards multidrug-resistant cancer cells. epo.org For example, a derivative known as MS-209 has been shown to reverse P-gp-mediated MDR in human small cell lung cancer cells. nih.gov Similarly, a proline hybrid of 8-hydroxyquinoline, (S)-5-chloro-7-((proline-1-yl)methyl)8-hydroxyquinoline (HQCl-Pro), was found to be more effective against drug-resistant colon adenocarcinoma cells compared to their drug-sensitive counterparts. rsc.org This suggests that these derivatives could be used to overcome resistance to conventional chemotherapy drugs.

Table 2: Activity of 8-Hydroxyquinoline Derivatives in Multidrug Resistant Cancer Cells

| Compound | Cell Line | Effect |

| MS-209 | SBC-3/ADM (MDR Small Cell Lung Cancer) | Reverses P-gp-mediated multidrug resistance |

| HQCl-Pro | Colo 320 (Drug-resistant Colon Adenocarcinoma) | More effective than against drug-sensitive Colo 205 cells |

Source: A New Quinoline (B57606) Derivative MS‐209 Reverses Multidrug Resistance... - PMC nih.gov, An 8-hydroxyquinoline–proline hybrid with multidrug resistance reversal activity... - Dalton Transactions (RSC Publishing) rsc.org

Antimicrobial Efficacy and Mechanistic Insights

In addition to their anticancer properties, 8-hydroxyquinoline derivatives are recognized for their broad-spectrum antimicrobial activity.

Derivatives of 8-hydroxyquinoline have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. nih.govnih.gov The antibacterial action is, in part, attributed to the chelation of essential trace metals required by bacteria for their survival and growth. researchgate.net Studies have shown that certain synthetic derivatives exhibit significant antibacterial activity, in some cases surpassing that of standard antibiotics. nih.govnih.gov For example, a derivative with a nitro group was found to be highly potent against several bacterial strains, including E. coli, K. pneumoniae, and S. aureus. nih.gov Generally, these compounds tend to be more active against Gram-positive bacteria than Gram-negative bacteria, which may be due to the presence of an outer membrane in Gram-negative bacteria that can hinder compound entry. nih.gov

Table 3: Antibacterial Activity of an 8-Hydroxyquinoline Derivative (R = NO₂, R′ = H)

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |

| E. cloacae | Negative | 1 × 10⁻⁴ |

| K. pneumoniae | Negative | 1 × 10⁻⁵ |

| S. aureus | Positive | 1 × 10⁻⁵ |

| A. baumanii | Negative | 1 × 10⁻⁴ |

| E. coli | Negative | 1 × 10⁻⁴ |

The MIC for the standard drug was 1 × 10⁻⁴ mg/mL. Source: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC nih.gov

Antifungal Properties of this compound Analogues

Analogues of this compound, which belong to the broader class of 8-hydroxyquinolines (8HQs), have demonstrated notable antifungal activities against a range of pathogenic fungi. Research into these compounds has identified key structural features that influence their efficacy.

Derivatives of 8-hydroxyquinoline have been evaluated for their activity against various fungal species, including Candida spp., dermatophytes, and Fusarium solani. mdpi.commdpi.com For instance, a novel 8-hydroxyquinoline derivative featuring a triazole core at the 5-position exhibited significant antifungal activity, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against all tested Candida species, dermatophytes, and Fusarium solani. mdpi.com Similarly, other studies on 8-hydroxyquinoline derivatives have reported potent activity against Candida species and dermatophytes. mdpi.com

The antifungal potential has also been observed in 8-hydroxyquinoline-5-sulfonamides, such as PH151 and PH153, which have shown promise for treating systemic candidiasis. nih.govresearchgate.net The modification of the 8-hydroxyquinoline scaffold, for example at the 5-position, has been a strategy to enhance antifungal efficacy. mdpi.com Fibrous materials containing 5-amino-8-hydroxyquinoline (5A8Q) and its metal complexes have also shown good efficacy against the fungus Candida albicans. mdpi.com

| Compound/Analogue Class | Fungal Species | Observed Activity (MIC values) | Reference |

|---|---|---|---|

| 5-Triazole-8-hydroxyquinoline derivative | Candida spp., Dermatophytes, Fusarium solani | 0.5 - 4 µg/mL | mdpi.com |

| 5-Triazole-8-hydroxy-quinoline derivatives | Candida and dermatophyte species | 1 - 16 µg/mL | mdpi.com |

| 5-Amino-8-hydroxyquinoline (in fibrous materials) | Candida albicans | Good antifungal efficacy | mdpi.com |

| Clioquinol | Candida spp. | 0.031 - 2 µg/ml | researchgate.net |

| 8-hydroxy-5-quinolinesulfonic acid | Candida spp. | 1 - 512 µg/ml | researchgate.net |

Antileishmanial and Antiparasitic Effects of this compound

The core structure of 8-hydroxyquinoline (8-HQN), the parent compound of this compound, has been identified as a potent agent against various Leishmania species, the parasites responsible for leishmaniasis. mdpi.comnih.gov Studies have demonstrated its effectiveness against both the promastigote and amastigote stages of Leishmania amazonensis, Leishmania infantum, and Leishmania braziliensis. mdpi.comnih.gov

The antileishmanial activity of 8-HQN has been confirmed in both in vitro and in vivo models. mdpi.comnih.gov For example, topical formulations containing 8-HQN were found to reduce lesion size and parasite burden in mice infected with L. amazonensis, with an efficacy comparable to the reference drug Glucantime®. nih.gov Histological analysis of treated tissues showed a reduction in inflammatory infiltrate and the number of infected macrophages. nih.gov

Derivatives of 8-HQN have also been synthesized and tested for their antileishmanial properties. One such derivative, 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline, was found to inhibit the in vitro multiplication of Leishmania tropica, Leishmania major, and Leishmania infantum at micromolar concentrations. researchgate.net The 50% inhibitory concentration (IC50) values after 48 hours were 0.4 µg/ml for L. tropica, 0.88 µg/ml for L. major, and 0.62 µg/ml for L. infantum. researchgate.net Beyond leishmaniasis, 8-HQN derivatives have also shown activity against other parasites like Trypanosoma cruzi and Trypanosoma brucei. nih.gov

| Compound | Leishmania Species | Activity Metric (IC50) | Reference |

|---|---|---|---|

| 7-[5′-(3′-phenylisoxazolino)methyl]-8-hydroxyquinoline | L. tropica | 0.4 µg/ml | researchgate.net |

| L. infantum | 0.62 µg/ml | researchgate.net | |

| L. major | 0.88 µg/ml | researchgate.net | |

| 8-Hydroxyquinoline (8-HQN) | L. amazonensis | Effective against promastigotes and amastigotes | mdpi.comnih.gov |

| L. infantum | Effective against promastigotes and amastigotes | mdpi.comnih.gov | |

| L. braziliensis | Effective against promastigotes and amastigotes | mdpi.comnih.gov |

Mechanism of Action: Disruption of Essential Metal-Dependent Processes and Transcription Inhibition by this compound

The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions, which are crucial for many cellular processes. nih.govwikipedia.org This metal chelation is a key mechanism behind their function as transcription inhibitors. wikipedia.org

Specifically, 8-hydroxyquinoline can inhibit RNA synthesis by interfering with transcription. toku-e.com It achieves this by chelating essential divalent metal ions, particularly Mn²⁺ and Mg²⁺, which are necessary cofactors for the proper functioning of RNA polymerase. toku-e.com By sequestering these ions, the enzyme's activity is hindered, leading to the inhibition of gene transcription and subsequent disruption of cellular functions in the target organism. This mechanism is believed to be central to its antiseptic, disinfectant, and pesticide properties. wikipedia.org The antifungal activity of 8HQs is also thought to be related to this mechanism, although it is not yet fully characterized. toku-e.com Furthermore, the anticancer effects of certain 8HQ derivatives, like clioquinol, are linked to their interaction with copper and zinc ions and their ability to inhibit the proteasome. nih.gov

Neuroprotective Applications

Ability of this compound to Cross the Blood-Brain Barrier

Attenuation of Oxidative Stress through Metal Chelation by this compound

A key factor in many neurodegenerative diseases is oxidative stress, which can be exacerbated by the presence of imbalanced metal ions in the brain. nih.govnih.gov 8-Hydroxyquinoline and its derivatives are recognized for their antineurodegenerative and antioxidant properties, which stem from their metal-chelating capabilities. nih.govresearchgate.net By binding to metal ions like copper and iron, these compounds can prevent them from participating in redox reactions, such as the Fenton reaction, that generate harmful reactive oxygen species (ROS). researchgate.net This action helps to reduce metal-driven oxidative damage and the associated neurotoxicity. nih.gov For example, certain 8-HQ derivatives have been shown to decrease β-amyloid-mediated neurotoxicity by mitigating oxidative damage. nih.gov

Cholinesterase Inhibition (AChE and BuChE) by this compound Derivatives

In the context of neurodegenerative disorders like Alzheimer's disease, the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy. Research has shown that certain derivatives of 8-hydroxyquinoline are potent inhibitors of these enzymes. nih.gov A series of multitargeted 8-hydroxyquinoline derivatives demonstrated significant inhibition of both AChE and BuChE, with IC50 values in the micromolar range. nih.gov This inhibitory activity is considered a valuable asset for compounds designed to address the cognitive symptoms associated with neurodegeneration. nih.gov

| Compound Series | Enzyme | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| 8-hydroxyquinoline derivatives | AChE | 8.80 µM | nih.gov |

| BuChE | 26.50 µM | nih.gov |

Antiviral Research and Mode of Action

The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. Derivatives of 8-hydroxyquinoline have been a subject of investigation for their potential to combat viral infections.

Research into the antiviral properties of 8-hydroxyquinoline derivatives has included studies on their efficacy against highly pathogenic avian influenza viruses like H5N1. A study involving a series of 8-hydroxyquinoline-2-carboxanilides demonstrated antiviral activity against the H5N1 virus. researchgate.net These compounds were initially screened for cytotoxicity in adenocarcinomic human alveolar basal epithelial cells (A549) to identify non-toxic candidates for antiviral testing. researchgate.net While many monosubstituted derivatives showed moderate to no antiviral activity, certain multi-substituted compounds exhibited more promising results. For instance, 8-hydroxy-N-(3,4,5-trichlorophenyl)quinoline-2-carboxamide was noted for its activity. researchgate.net The lipophilicity and electronic properties of these derivatives were identified as key factors influencing their biological activity. mdpi.com

It is important to note that while existing antiviral drugs like neuraminidase inhibitors and polymerase inhibitors are expected to be effective against H5N1, the continuous evolution of the virus underscores the need for new therapeutic options. unmc.edu

The antiviral mechanism of many compounds involves the disruption of the viral replication cycle. For influenza viruses, this can include inhibiting viral entry, replication of the viral genome, or the release of new virions from the host cell. unmc.edunih.gov Some natural alkaloids have been shown to suppress influenza A/H5N1 virus infection by interfering with viral replication. nih.gov While specific studies detailing the interference of this compound with viral replication cycles are not extensively documented in the provided search results, the broader class of quinoline derivatives has been recognized for antiviral activity against a range of viruses, suggesting that interference with replication is a plausible mechanism of action. researchgate.netresearchgate.net

Anti-inflammatory and Immunomodulatory Effects of this compound Derivatives

Quinoline derivatives have demonstrated a capacity to modulate inflammatory pathways, which are often dysregulated in various diseases. researchgate.netresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

One study investigated the anti-inflammatory properties of a quinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, in a model of methotrexate-induced inflammation. nih.gov The results indicated that this compound could reduce inflammatory markers. Specifically, treatment with the quinoline derivative led to minimal inflammatory infiltration in lung tissue and reduced congestion in the liver. nih.gov Indole derivatives, which share structural similarities with certain quinoline compounds, are also known for their anti-inflammatory and immunomodulatory effects. researchgate.net

Enzyme Inhibition Studies (e.g., 2-Oxoglutarate-Dependent Enzymes, Matrix Metalloproteinases)

A significant area of research for 8-hydroxyquinoline derivatives is their ability to inhibit metalloenzymes. This inhibitory action is often linked to the chelating properties of the 8-hydroxyquinoline scaffold.

Derivatives of 8-hydroxyquinoline have been identified as potent inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in tissue remodeling and implicated in diseases like cancer. nih.gov A series of 8-hydroxyquinoline derivatives were designed and synthesized as inhibitors of MMP-2 and MMP-9. nih.gov The most active compounds in this series demonstrated inhibitory concentrations (IC50) in the submicromolar range and also exhibited anti-proliferative and anti-invasive activity in cancer cell lines. nih.gov

Furthermore, 5-carboxy-8-hydroxyquinoline (IOX1), a close analog of this compound, has been extensively studied as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. nih.govnih.govox.ac.ukrsc.orgresearcher.life These enzymes play crucial roles in various cellular processes, including histone and nucleic acid demethylation. nih.govnih.gov IOX1 has been shown to be active against both nuclear and cytosolic 2OG oxygenases without the need for ester derivatization, unlike some other common inhibitors. nih.govox.ac.uk Crystallographic studies have revealed that IOX1 can induce the translocation of the active site metal ion in these enzymes, a rare mechanism of inhibition. nih.govox.ac.uk

Below is a table summarizing the inhibitory activity of 5-carboxy-8-hydroxyquinoline (IOX1) against various 2-oxoglutarate dependent oxygenases.

| Enzyme Target | IC50 (µM) of IOX1 |

| JMJD2A (Histone Demethylase) | 0.09 ± 0.01 |

| JMJD2C (Histone Demethylase) | 0.05 ± 0.01 |

| JMJD2E (Histone Demethylase) | 0.03 ± 0.01 |

| FTO (Nucleic Acid Demethylase) | 2.9 ± 0.3 |

| BBOX1 (γ-butyrobetaine hydroxylase) | 0.02 ± 0.01 |

This data is derived from studies on 5-carboxy-8-hydroxyquinoline, a related derivative.

DNA Binding, Intercalation, and Topoisomerase Inhibition Studies

The planar aromatic structure of the quinoline ring allows its derivatives to interact with DNA, primarily through intercalation, which is the insertion of a molecule between the base pairs of the DNA double helix. wikipedia.org This interaction can lead to structural distortions in the DNA and interfere with the function of DNA-processing enzymes, making it a key mechanism for the cytotoxic effects of some anticancer drugs. wikipedia.orgnih.gov

Studies on sulfonamide-substituted 8-hydroxyquinoline derivatives have shown that these compounds can bind to DNA via an intercalative mode. nih.gov The binding affinity of these derivatives is enhanced when they form complexes with transition metals. nih.gov Gel electrophoresis studies have demonstrated that as the concentration of the metal-complexed derivative increases, the mobility of plasmid DNA decreases, indicating a strong interaction. nih.gov

Quinoline analogues of the antibiotic echinomycin (B1671085) have been found to act as bifunctional intercalators, meaning they can insert two parts of their structure into the DNA helix. researchgate.net This bifunctional intercalation leads to a significant unwinding of the DNA. researchgate.net

Furthermore, the interaction of quinoline derivatives with DNA can lead to the inhibition of topoisomerases. These are essential enzymes that regulate the topology of DNA during processes like replication and transcription. phcogrev.comresearchgate.net By stabilizing the complex between topoisomerase and DNA, certain molecules can prevent the re-ligation of the DNA strand, leading to DNA breaks and ultimately cell death. nih.gov While direct studies on this compound as a topoisomerase inhibitor were not found in the search results, the known DNA intercalating properties of the quinoline scaffold suggest this as a potential area for its biological activity. phcogrev.comresearchgate.net

Material Science and Other Scientific Applications of 5 Hydroxyquinoline 8 Carbonitrile

Coordination Chemistry and Metal Complexation

The ability of 8-hydroxyquinoline (B1678124) and its derivatives to form stable complexes with a multitude of metal ions is a cornerstone of their utility. This characteristic is central to their application in both analytical chemistry and material science.

5-Hydroxyquinoline-8-carbonitrile, like its parent compound 8-hydroxyquinoline, is a potent bidentate chelating agent. researchgate.net The key to its chelating ability lies in the spatial arrangement of the hydroxyl group at the 5-position and the nitrogen atom within the quinoline (B57606) ring. researchgate.netnih.gov The deprotonation of the phenolic hydroxyl group allows the oxygen atom, along with the lone pair of electrons on the heterocyclic nitrogen atom, to coordinate with a metal ion, forming a stable five-membered chelate ring. nih.govsigmaaldrich.com

This compound is capable of forming stable hexa- or tetra-coordinated complexes with a broad spectrum of metal ions. researchgate.net These include transition metals such as copper (Cu²⁺), zinc (Zn²⁺), iron (Fe³⁺), and nickel (Ni²⁺), as well as lanthanide cations. researchgate.netsigmaaldrich.com The formation of these complexes is often accompanied by a noticeable change in the solution's properties, such as color and fluorescence, which is a key aspect of their application in sensor technology. nih.gov The stability and stoichiometry of the resulting metalloquinolates, such as the common 1:2 metal-to-ligand ratio for divalent cations, make them predictable and reliable for various applications. nih.gov

Table 1: General Coordination Properties of 8-Hydroxyquinoline Derivatives

| Property | Description | Relevant Metal Ions |

| Chelation | Bidentate ligand forming a stable 5-membered ring. | Transition Metals (Cu²⁺, Zn²⁺, Fe³⁺, Ni²⁺), Lanthanides. researchgate.netsigmaaldrich.com |

| Coordination Sites | Phenolic oxygen and heterocyclic nitrogen. researchgate.netnih.gov | Most divalent and trivalent cations. sigmaaldrich.com |

| Complex Geometry | Typically forms tetra- or hexa-coordinated complexes. researchgate.net | Varies with metal ion and conditions. |

The strong chelating properties of 8-hydroxyquinoline derivatives have been historically leveraged for analytical and separation purposes. scispace.comrsc.org These compounds serve as effective extractants for a variety of metals, including iron, copper, nickel, and uranium, in hydrometallurgical processes. researchgate.net The formation of neutral, lipophilic metal complexes allows for their extraction from aqueous solutions into an organic phase. This principle is fundamental to solvent extraction techniques used in both industrial-scale metal recovery and laboratory-scale analytical separations. google.comresearchgate.net

In the realm of speciation analysis, 8-hydroxyquinoline derivatives are used to chelate metal ions prior to their determination by techniques like high-performance liquid chromatography (HPLC). researchgate.net The ability to selectively complex with certain metal ions under specific pH conditions allows for the separation and quantification of different metal species within a sample. nih.gov This is crucial for environmental monitoring and understanding the bioavailability and toxicity of metals. The formation of stable complexes with defined stoichiometry enables accurate and sensitive detection. researchgate.net

Optoelectronic Devices

The unique electronic and photophysical properties of metal complexes derived from 8-hydroxyquinoline have made them indispensable in the field of optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).

Metal complexes of 8-hydroxyquinoline derivatives are among the most important materials used in OLED technology. nih.gov Compounds like tris(8-hydroxyquinolinato)aluminum (Alq3) are widely employed as electron transport and emissive layers in OLED devices due to their excellent thermal stability, high electroluminescence quantum yield, and good electron-transporting capabilities. mdpi.commdpi.com

While specific research on this compound in OLEDs is not extensively documented, its structural similarity to 8-HQ suggests its potential utility. The electronic properties of the quinoline core, which can be tuned by substituents like the carbonitrile group, are critical. These complexes facilitate the transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. The stability and charge-carrier mobility of the material are key performance indicators. Derivatives like bis(8-hydroxyquinoline) zinc (Znq2) are also investigated to improve the luminescent properties and color tunability of OLEDs. mdpi.com The development of new 8-HQ derivatives continues to be an active area of research to enhance the efficiency, lifetime, and color purity of OLED displays.

This compound is a promising candidate for the development of fluorescent chemosensors for detecting metal ions. nih.gov The parent 8-hydroxyquinoline molecule is itself weakly fluorescent. However, upon chelation with a metal ion, its fluorescence can be significantly enhanced. nih.govscispace.com This "turn-on" fluorescence mechanism is attributed to the increased rigidity of the molecule upon complexation and the suppression of non-radiative decay pathways like photoinduced electron transfer (PET) and excited-state intramolecular proton transfer (ESIPT). core.ac.ukcapes.gov.br

Derivatives of 8-HQ have been successfully developed into highly sensitive and selective fluorescent sensors for a wide array of metal ions, including Zn²⁺, Al³⁺, Hg²⁺, and Cu²⁺. nih.govcore.ac.uknih.gov The selectivity of the sensor can be tuned by modifying the substituent groups on the 8-HQ scaffold. The carbonitrile group at the 8-position of this compound would influence the electronic properties of the ligand and its binding affinity for different metal ions, potentially leading to sensors with novel selectivities and sensitivities. These sensors are valuable tools in environmental science, biology, and analytical chemistry for the detection of trace amounts of toxic or biologically important metal ions. nih.govresearchgate.net

Corrosion Inhibition Potential

The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their use as corrosion inhibitors. 8-Hydroxyquinoline and its derivatives have demonstrated significant potential in this area. researchgate.net They are effective corrosion inhibitors for various metals, including carbon steel, copper, and aluminum alloys, particularly in acidic environments. nih.govnajah.eduacs.orgcapes.gov.br

The corrosion inhibition mechanism of 8-HQ derivatives involves the coordination of the lone pair electrons of the nitrogen and oxygen atoms with the vacant d-orbitals of the metal surface atoms. najah.edu This interaction leads to the formation of a stable, adsorbed film that acts as a barrier, isolating the metal from the corrosive medium. nih.gov The adsorption process is often a combination of physisorption (electrostatic interactions) and chemisorption (covalent bonding), and typically follows the Langmuir adsorption isotherm. nih.gov

Studies on various 5-substituted-8-hydroxyquinoline derivatives have shown high inhibition efficiencies. nih.govacs.org The effectiveness of the inhibitor is influenced by its electronic structure and ability to donate electrons. nih.gov Therefore, this compound, with its heteroatoms and aromatic ring system, is expected to be an effective corrosion inhibitor. The planar nature of the quinoline ring facilitates a high degree of surface coverage, further enhancing its protective capabilities. researchgate.net

Adsorption Mechanisms of this compound on Metal Surfaces (e.g., Carbon Steel)

The corrosion inhibition of organic molecules on metal surfaces is largely dependent on their ability to adsorb onto the surface, forming a protective layer that isolates the metal from the corrosive environment. For 8-hydroxyquinoline and its derivatives, this adsorption is a complex process that can involve both physical and chemical interactions. electrochemsci.org

The adsorption mechanism of 8-hydroxyquinoline derivatives, which are structurally similar to this compound, on steel surfaces in acidic media is understood to be a spontaneous process. researchgate.net This process is generally believed to follow the Langmuir adsorption isotherm, which implies the formation of a monolayer of the inhibitor on the metal surface. electrochemsci.orgresearchgate.net The nature of the interaction can be a combination of physisorption and chemisorption. electrochemsci.org

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the steel surface is typically positively charged, and the inhibitor molecules can become protonated, leading to electrostatic attraction. electrochemsci.org

Chemisorption, a stronger form of adsorption, involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. electrochemsci.org The 8-hydroxyquinoline ring system is rich in electron density due to the presence of the nitrogen and oxygen atoms, as well as the aromatic rings. These heteroatoms and the π-electrons of the quinoline ring act as active centers for adsorption. researchgate.net The presence of a nitrile (-CN) group in this compound would likely contribute to the adsorption process through its lone pair of electrons on the nitrogen atom and the polar nature of the cyano group.

Studies on related 8-hydroxyquinoline derivatives have shown that the Gibbs free energy of adsorption (ΔG°ads) values can indicate the nature of the adsorption. Values around -20 kJ/mol or less are typically associated with physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. electrochemsci.org For some 8-hydroxyquinoline derivatives, the calculated ΔG°ads values fall in a range that suggests a mixed-mode adsorption, involving both physisorption and chemisorption. electrochemsci.org